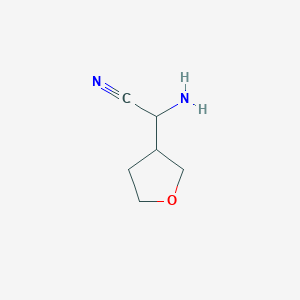

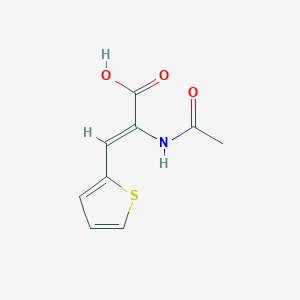

2-Amino-2-(oxolan-3-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Amino-2-(oxolan-3-yl)acetonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of similar structures. For instance, the oxidative cyclization of related nitrile compounds is explored, which could offer a potential pathway for synthesizing the oxolan ring system in the target molecule .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to produce 2-(3-oxoindolin-2-ylidene)acetonitriles is described, which suggests that similar intramolecular cyclization methods could be applied to synthesize the oxolan ring of 2-Amino-2-(oxolan-3-yl)acetonitrile . Additionally, the enantioselective synthesis of α,α-disubstituted α-amino acids via the addition of acetonitrile to α-iminoesters provides a method that could potentially be adapted for the asymmetric synthesis of the amino acetonitrile moiety .

Molecular Structure Analysis

While the molecular structure of 2-Amino-2-(oxolan-3-yl)acetonitrile is not directly analyzed, the papers do discuss the structural analysis of similar compounds. For instance, the X-ray analysis and theoretical studies on the spectral features of a fluorinated α-aminonitrile compound provide a framework for understanding how such analyses could be conducted on the target molecule .

Chemical Reactions Analysis

The chemical reactions involving nitrile compounds are diverse. The papers describe various reactions, such as the Knoevenagel condensation followed by the Gewald reaction for the synthesis of thiophene carbonitriles , and heterocyclization using phase transfer catalysis for the synthesis of pyrrole carbonitriles . These reactions highlight the reactivity of nitrile groups and the potential pathways for functionalizing the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized through spectroscopic methods and theoretical calculations. For example, the detailed spectral, vibrational, and NMR analyses of a fluorinated α-aminonitrile compound provide insights into the expected properties of nitrile-containing molecules . These analyses can be used to predict the properties of 2-Amino-2-(oxolan-3-yl)acetonitrile.

科学的研究の応用

Chemical Reactions and Synthesis

An interesting application involves the condensation of 2-carboxybenzaldehyde with primary amines in the presence of cyanide, leading to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a novel class of isoindolinones, indicating the utility of 2-Amino-2-(oxolan-3-yl)acetonitrile in synthesizing complex organic molecules (Opatz & Ferenc, 2004).

Fluorescent Probes and Sensors

2-Amino-2-(oxolan-3-yl)acetonitrile derivatives have been studied for their ability to respond to metal ions like Al^3+ and Fe^3+ in various solvents, demonstrating their potential as fluorescent probes. Such compounds selectively bind to these ions in a solvent-dependent manner, revealing their utility in the development of sensitive sensors for environmental and biological applications (Fang et al., 2014).

Environmental Studies

The nitrile-derivatized amino acids, which mimic the structural features of 2-Amino-2-(oxolan-3-yl)acetonitrile, have been utilized as infrared probes to study local environments within proteins or changes upon binding or folding. This application underscores the compound's relevance in elucidating protein structure and dynamics, enhancing our understanding of biological processes at the molecular level (Getahun et al., 2003).

Material Science

The electrooxidation of related compounds to 2-Amino-2-(oxolan-3-yl)acetonitrile has been explored for the synthesis of new photoluminescent materials. These studies provide insights into the potential of such compounds in the development of advanced materials with specific optical properties for use in electronics and photonics (Ekinci et al., 2000).

Theoretical and Computational Chemistry

Research has also delved into the theoretical aspects of 2-Amino-2-(oxolan-3-yl)acetonitrile and its derivatives, such as studies on supramolecular reactions between different acetonitrile phases. These investigations contribute to a deeper understanding of the molecular interactions and transformations that such compounds undergo, aiding in the design of new molecules with tailored properties (Olejniczak & Katrusiak, 2008).

特性

IUPAC Name |

2-amino-2-(oxolan-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-2,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPXLKUDDODKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(oxolan-3-yl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2550081.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)

![2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2550090.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)

![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)